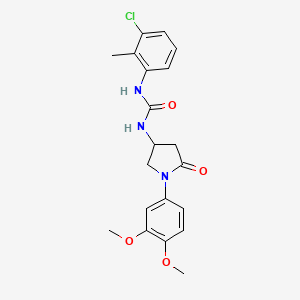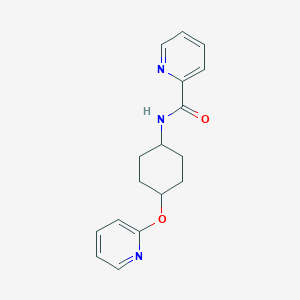
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, also known as JNJ-54452840, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the orexin-1 receptor, which plays an important role in regulating wakefulness and sleep.
Mécanisme D'action
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays a key role in regulating wakefulness and sleep. By blocking the activation of the orexin-1 receptor, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide reduces the activity of the orexin system, leading to increased sleep and decreased wakefulness. The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in obese animals. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has several advantages as a research tool. It is a potent and selective antagonist of the orexin-1 receptor, which allows for the specific targeting of this receptor. It has also been shown to be effective in a variety of animal models, making it a useful tool for studying the orexin system in vivo. However, there are also some limitations to the use of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a steady state concentration. In addition, it has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the identification of new therapeutic applications for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, particularly in the treatment of psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide and the role of the orexin system in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with cyclohexanone in the presence of a base to give 4-(pyridin-2-yloxy)cyclohexanone. This intermediate is then reacted with picolinic acid in the presence of a coupling agent to give the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The synthesis method has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of sleep disorders, particularly narcolepsy and insomnia. It has also been studied for its potential in the treatment of obesity, addiction, and anxiety disorders. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been used as a research tool to study the role of the orexin-1 receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMSMDNVZAOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

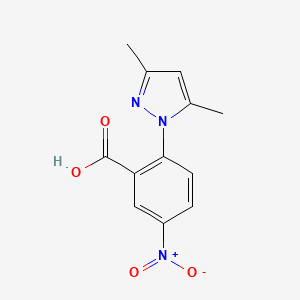

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)
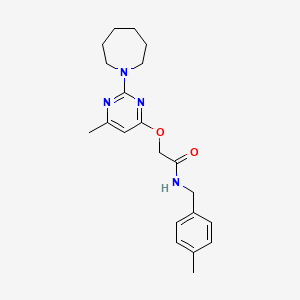
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
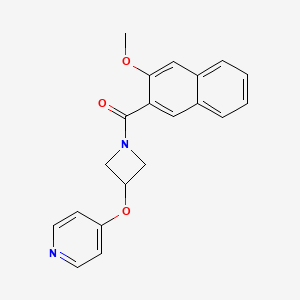


![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)

